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Compound of Interest

4'-Methylbiphenyl-3-carboxylic
Compound Name: o
aci

Cat. No.: B115233

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic properties of 4'-
methylbiphenyl and its derivatives. It includes detailed tables of *H NMR, 13C NMR, IR, and
Mass Spectrometry data, alongside experimental protocols for their acquisition. Additionally, a
key signaling pathway relevant to the biological activity of these compounds is visualized.

Spectroscopic Data

The following tables summarize key spectroscopic data for 4'-methylbiphenyl and a selection of
its derivatives with various substituents.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Table 1: *H and *3C NMR Spectroscopic Data for 4'-methylbiphenyl and its Derivatives in CDCl3
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Compound R 'H NMR (6, ppm) 3C NMR (9, ppm)
140.9, 138.1, 136.7,
_ 7.42-7.19 (m, 9H),
4'-methylbiphenyl H 129.3, 128.5, 126.8,
2.41 (s, 3H)[1]
20.9[1]
162.3 (d, J = 247 Hz),
7.57-7.39 (m, 4H),
140.2, 137.2, 128.8,
4-Fluoro-4'- 7.29-7.21 (m, 2H),
. 4-F 128.6 (d, J = 8.0 Hz),
methylbiphenyl 7.17-7.04 (m, 2H),
127.2,127.0, 115.6
2.39 (s, 3H)
(d, J=21Hz),21.2
139.7,139.4, 133.2,
4-Chloro-4'-
, 4-Cl 7.58-7.32 (m, 9H) 128.73, 128.71, 128.2,
methylbiphenyl
127.4,126.8, 21.2
7.73 (d, J =8.4 Hz,
2H), 7.68 (d, J=8.0 145.7,139.2, 132.6,
4'-Methylbiphenyl-4- 4CN Hz, 2H), 7.59 (d, J = 129.2,128.7, 127.7,
carbonitrile 7.2 Hz, 2H), 7.48 (t, J 127.3,119.0, 110.9,
=7.2Hz, 2H), 7.42 (t, 21.2
J=7.2 Hz, 1H)
10.05 (s, 1H),
191.7, 147.0, 139.5,
_ 8.05-7.89 (m, 2H),
4'-Methylbiphenyl-4- 135.0, 130.1, 128.9,
4-CHO 7.82-7.71 (m, 2H),
carbaldehyde 128.3, 127.6, 127.2,
7.69-7.56 (m, 2H),
21.2
7.54-7.35 (m, 3H)
8.03 (d, J = 8.0 Hz,
2H), 7.68 (d, J=8.0
197.8, 145.8, 139.9,
_ Hz, 2H), 7.63 (d, J =
1-(4'-Methylbiphenyl- 135.9, 129.0, 128.9,
4-COCHs 7.2 Hz, 2H), 7.47 (t,J

4-yl)ethan-1-one

=7.2 Hz, 2H), 7.41 (t,
J=7.2 Hz, 1H), 2.67
(s, 3H)

128.3, 127.3, 127.2,
26.7
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7.56-7.51 (m, 4H),
159.1, 138.0, 133.8,
7.41 (t, J = 8.0 Hz,

4-Methoxy-4'- 129.5,128.7, 128.1,
, 4-OCHs 2H), 7.32-7.28 (m,
methylbiphenyl 126.7, 114.2, 55.3,
1H), 7.00-6.96 (m, 011

2H), 3.85 (s, 3H)

8.15 (t, J = 8.2 Hz,

1H), 7.85 (t, J = 10.2
147.4, 146.9, 138.6,

4-Nitro-4'- Hz, 1H), 7.59 — 7.76
) 4-NO2 129.0, 128.8, 127.6,
methylbiphenyl (m, 2H), 7.52 — 7.57
127.2,123.9, 21.2
(m, 2H), 7.44 - 7.48
(m, 2H)
144.7, 139.7, 129.2
(d, J = 32 Hz), 129.0,
_ 7.69 (bs, 4H),
4-(Trifluoromethyl)-4'- 128.2, 127.4, 127.2,
_ 4-CFs3 7.62-7.56 (m, 2H),
methylbiphenyl 125.7 (9, J = 3.8 Hz),
7.54-7.38 (m, 3H)
124.4 (d, J = 271 Hz),
21.2
Infrared (IR) Spectroscopy
Table 2: Key IR Absorption Bands for 4'-methylbiphenyl
Wavenumber (cm~—?) Assighment
3100-3000 Aromatic C-H Stretch
2960-2850 Aliphatic C-H Stretch (from methyl group)
1600-1585 Aromatic C=C Ring Stretch
1500-1400 Aromatic C=C Ring Stretch
900-675 Aromatic C-H Out-of-Plane Bending

The substitution pattern on the aromatic rings of 4'-methylbiphenyl derivatives will influence the
exact position and intensity of these bands. For instance, the out-of-plane C-H bending bands
are particularly sensitive to the substitution pattern.
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Mass Spectrometry (MS)

Table 3: Key Mass Spectrometry Fragments for 4'-methylbiphenyl (Electron lonization)

m/z lon

168 [M]*+ (Molecular lon)[2][3]
167 [M-H]*[2][3]

153 [M-CHs]*[3]

152 [M-CHa]*[2][3]

Experimental Protocols
Synthesis of 4'-methylbiphenyl Derivatives

A common and versatile method for the synthesis of 4'-methylbiphenyl and its derivatives is the
Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

e Reaction Setup: In a round-bottom flask, combine the aryl halide (e.g., a substituted
bromobenzene) (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), a palladium catalyst
such as Pd(PPhs)4 (0.02 mmol), and a base (e.g., K2COs, 2.0 mmol).

o Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent
(e.g., toluene, 1,4-dioxane) and an aqueous solution of the base.

o Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at
a temperature ranging from 80 to 110 °C for 2 to 24 hours.

o Work-up: After cooling to room temperature, dilute the reaction mixture with an organic
solvent (e.g., ethyl acetate) and wash with water and brine.

 Purification: Dry the organic layer over anhydrous sulfate (e.g., Na2SO4 or MgSO0a), filter, and
concentrate under reduced pressure. The crude product is then purified by column
chromatography on silica gel.
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Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified 4'-methylbiphenyl
derivative in about 0.6 mL of a deuterated solvent (e.g., CDCIs) in an NMR tube.

» Data Acquisition: Record *H and 3C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

e 1H NMR: Use a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical
shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

e 13C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for
each unique carbon atom.

2.2.2. Infrared (IR) Spectroscopy
o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using
an agate mortar and pestle.

o Press the mixture in a pellet die under high pressure to form a transparent pellet.
e Sample Preparation (Thin Film Method):

o Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform or
dichloromethane).

o Deposit a drop of the solution onto a KBr or NaCl plate and allow the solvent to evaporate,
leaving a thin film of the sample.

o Data Acquisition: Place the prepared sample in the FTIR spectrometer and record the
spectrum, typically in the range of 4000-400 cm~—1.

2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
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» Sample Preparation: Prepare a dilute solution of the 4'-methylbiphenyl derivative (e.g., 1
mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

e GC Conditions:
o Column: Use a non-polar capillary column (e.g., DB-5ms or HP-5ms).

o Oven Program: A typical temperature program starts at a lower temperature (e.g., 50-100
°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280-300
°C).

o Injector: Use a split/splitless injector at a temperature of around 250-280 °C.
e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV is standard.

o Mass Range: Scan a mass range appropriate for the expected molecular weight and
fragments (e.g., m/z 40-500).

Signaling Pathway Visualization

Certain 4'-methylbiphenyl derivatives have shown potential as inhibitors of the Epidermal
Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. The
following diagram illustrates a simplified representation of this pathway and the point of
inhibition by a biphenyl derivative.

EGF Ligand V

4'-Methylbiphenyl
Derivative (Inhibitor)

Intracellular

Cell Proliferation
Survival
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Caption: EGFR signaling pathway and inhibition.

This diagram illustrates the activation of the EGFR pathway by its ligand (EGF), leading to a
downstream signaling cascade (RAS-RAF-MEK-ERK) that promotes cell proliferation and
survival. A 4'-methylbiphenyl derivative can act as an inhibitor, blocking the activation of EGFR
and thereby halting this signaling cascade.

This guide provides foundational spectroscopic data and experimental methodologies for
researchers working with 4'-methylbiphenyl derivatives. The provided information is intended to
support the synthesis, characterization, and further investigation of these compounds in various
scientific and drug development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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